Ethyl 6-methoxy-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis
The indole scaffold, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry. benthamdirect.comwisdomlib.org This designation stems from its recurring presence in a vast number of biologically active natural products, alkaloids, and synthetic compounds. benthamdirect.comnih.govijpsr.com Its structural versatility allows it to interact with a wide array of biological targets, making it a foundational element for designing new drug candidates. benthamdirect.commdpi.com
The importance of the indole nucleus is underscored by its presence in essential natural compounds like the amino acid tryptophan and in a multitude of pharmaceuticals. benthamdirect.comajchem-b.com Many FDA-approved drugs, including the anti-inflammatory agent indomethacin, the anticancer vinca (B1221190) alkaloids, and the antidepressant amedalin, feature the indole core, highlighting its therapeutic relevance. benthamdirect.commdpi.comnih.gov In organic synthesis, the indole framework serves as a versatile building block, enabling the creation of diverse and complex molecular architectures. wisdomlib.orgijpsr.com The reactivity of the indole ring can be strategically modified, allowing chemists to synthesize a wide range of derivatives with tailored properties. nih.gov
Overview of Pharmacological Potential Associated with Indole Derivatives
Indole derivatives exhibit a remarkably broad spectrum of pharmacological activities, making them a focal point of drug discovery research. mdpi.comajchem-b.comajchem-b.com These compounds have been extensively investigated for their potential in treating a wide range of diseases. pcbiochemres.com
Key therapeutic areas where indole derivatives have shown promise include:
Anticancer: Many indole-based compounds have demonstrated potent anticancer activity by targeting various mechanisms, such as tubulin polymerization, protein kinases, and histone deacetylases. mdpi.com Vincristine is a classic example of an indole alkaloid used in cancer chemotherapy. nih.gov
Anti-inflammatory: Indole derivatives are well-known for their anti-inflammatory properties. mdpi.com Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), is a widely used medication containing an indole structure. mdpi.com
Antiviral and Antimicrobial: The indole scaffold is a key component in compounds developed to combat viral and bacterial infections. ajchem-b.comajchem-b.com Arbidol, an antiviral drug, and various synthetic indoles have shown efficacy against different pathogens. pcbiochemres.com
Neurodegenerative Diseases: Researchers are exploring indole derivatives for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov
The diverse biological activities of indole derivatives are summarized in the table below.
| Pharmacological Activity | Description |
| Anticancer | Inhibit the growth of cancer cells through various mechanisms. mdpi.com |
| Anti-inflammatory | Reduce inflammation, pain, and fever. mdpi.comajchem-b.com |
| Antiviral | Inhibit viral replication and entry into host cells. ajchem-b.compcbiochemres.com |
| Antibacterial | Effective against both Gram-positive and Gram-negative bacteria. ajchem-b.comajchem-b.com |
| Antifungal | Show activity against various fungal strains. nih.govajchem-b.com |
| Antioxidant | Scavenge free radicals and protect against oxidative stress. ajchem-b.com |
| Antihypertensive | Help in lowering high blood pressure. nih.govajchem-b.com |
Positioning of Methoxy-Substituted Indoles within Advanced Chemical and Biological Research
The introduction of a methoxy (B1213986) (-OCH3) group onto the indole scaffold, as seen in Ethyl 6-methoxy-1H-indole-2-carboxylate, is a significant strategy in chemical and biological research. chim.it Methoxy substituents can enhance the electron-donating properties of the indole ring, thereby modulating its reactivity and biological activity. chim.it This strategic modification has been a topic of research for several decades, leading to the development of numerous methoxy-activated indole derivatives found in pharmaceuticals and natural products. chim.it
Research has shown that the position and number of methoxy groups can profoundly influence the pharmacological properties of indole derivatives. For instance, in the development of tubulin polymerization inhibitors for cancer therapy, methoxy-substituted 2-phenylindoles were found to be significantly more effective than their hydroxy-substituted counterparts. acs.org Specifically, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole emerged as a highly potent derivative in this class. acs.org
Furthermore, studies on indolyl-pyridinyl-propenones revealed that a methoxy group at the 5-position of the indole ring was crucial for a specific type of cytotoxic activity. acs.org The synthesis of various methoxy-activated indoles is an active area of research, with methods like the Fischer, Bischler, and Hemetsberger indole syntheses being commonly employed to create these valuable compounds. chim.it The development of new synthetic routes to access compounds like 5,6-dihydroxyindole-2-carboxylic acid often involves intermediates such as esters of 5,6-dimethoxyindole-2-carboxylic acid, highlighting the importance of methoxy-substituted indoles as precursors in complex syntheses. urfu.ru
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAOIAKHGVBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346514 | |
| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-04-1 | |
| Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of Ethyl 6 Methoxy 1h Indole 2 Carboxylate
Established Synthetic Routes for Ethyl 6-methoxy-1H-indole-2-carboxylate and Analogues
The synthesis of this compound and related structures relies on a foundation of classical and modern organic reactions. These routes provide access to the core indole (B1671886) structure, which is a key building block in many pharmaceutical agents. nih.gov
A primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 6-methoxy-1H-indole-2-carboxylic acid. This transformation can be achieved using several standard protocols.
One common method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govorgsyn.org This is a classic Fischer esterification, an equilibrium-driven process where using an excess of the alcohol can shift the equilibrium towards the desired ester product. masterorganicchemistry.com Another effective approach is the two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then reacted with ethanol to form the ethyl ester, often in high yield. nih.gov For instance, the synthesis of ethyl 1H-indole-2-carboxylate from its carboxylic acid precursor using SOCl₂ followed by absolute ethanol has been reported to yield the product in 93% yield. nih.gov
Alternative reagents like phosphorus oxychloride (POCl₃) can also facilitate the esterification of aromatic carboxylic acids with alcohols, providing a mild and efficient method that works well for primary alcohols like ethanol at room temperature. derpharmachemica.com Furthermore, coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can be used to promote the condensation between the carboxylic acid and the alcohol. nih.gov
Table 1: Comparison of Esterification Methods for Indole-2-Carboxylic Acids
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ or HCl | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com | nih.govorgsyn.org |
| Acyl Chloride Formation | 1. SOCl₂, 2. Ethanol | High-yielding; proceeds through a reactive intermediate. nih.gov | nih.govcommonorganicchemistry.com |
| POCl₃-mediated | POCl₃, Ethanol | Mild conditions; chemoselective and efficient at room temperature. derpharmachemica.com | derpharmachemica.com |
| Carbodiimide Coupling | EDAC, Ethanol | Uses a coupling agent to facilitate amide/ester bond formation. | nih.gov |
The fundamental indole scaffold of this compound is often constructed using cyclization reactions. The Fischer indole synthesis is a widely used and versatile method for creating indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For methoxy-substituted indoles, the p-methoxyphenylhydrazone of ethyl pyruvate (B1213749) can be cyclized to afford the ethyl ester of 5-methoxyindole-2-carboxylic acid, a close analogue. sci-hub.se
The Reissert indole synthesis provides another pathway, which was historically used for 2-carboxy-5-methoxyindole. sci-hub.se More contemporary methods include the Hemetsberger indole synthesis, which involves the thermal cyclization of an alkenyl azide (B81097) formed from the condensation of a substituted benzaldehyde (B42025) with ethyl azidoacetate.
Reductive cyclization is also a key strategy. For example, ethyl o-nitrophenylpyruvate can be reduced in the presence of catalysts like platinum to form ethyl indole-2-carboxylate (B1230498). orgsyn.org Copper-catalyzed cyclization reactions have also been employed for the synthesis of methoxy-activated indole derivatives. chim.it
Formylation, the introduction of a formyl (-CHO) group, is a crucial functionalization reaction for indoles, as the resulting aldehydes are versatile intermediates. While this compound itself is not formylated, the synthesis of its formylated analogues provides insight into the reactivity of the indole ring.
The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings like indoles. This reaction typically uses phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the indole nucleus. nih.govresearchgate.net For instance, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate has been synthesized using this method. nih.gov Research has also documented the successful synthesis of 6-formyl-1H-indole-2-carboxylates, demonstrating that formylation can be directed to the C6 position of the indole ring system. researchgate.net Another route to a formylated precursor, 6-methoxy-1H-indole-2-carbaldehyde, involves the oxidation of the corresponding alcohol, 6-methoxy-1H-indole-2-methanol, using manganese(IV) oxide. chemicalbook.com
Condensation reactions are integral to building the molecular complexity required for this compound and its derivatives. These reactions join two or more molecules, often with the elimination of a small molecule like water.
The Ugi four-component condensation reaction, for example, can bring together an aniline, an aldehyde or ketone, an isocyanide, and a carboxylic acid (like 6-methoxy-1H-indole-2-carboxylic acid) in a single step to create complex, multi-functionalized products. rug.nl Another notable approach is the catalyst-free condensation between carboxymethyl cyclohexadienones and amines, which has been developed for the regiospecific synthesis of 6-hydroxy indoles, the direct precursors to 6-methoxy indoles. acs.org Amide condensation reactions are also utilized, for instance, to link a carboxylic acid to an amine, a common step in building more complex indole-based molecules. nih.gov
Optimization Strategies for Synthetic Reaction Conditions
To maximize yield, purity, and efficiency, the conditions for synthesizing this compound must be carefully optimized. Key parameters include temperature, reaction time, and the stoichiometric ratios of reactants and catalysts.
Temperature plays a critical role in the synthesis of indoles. High temperatures, sometimes achieved using microwave reactors, can overcome solubility issues and accelerate reaction rates, particularly in aqueous media. researchgate.net However, for many steps, controlled temperatures are essential. For example, in a multi-step indole synthesis, specific operations are carried out at temperatures as low as -70°C to control reactivity, while other steps proceed at room temperature. orgsyn.org In certain esterification reactions, primary alcohols react efficiently at room temperature, whereas bulkier secondary alcohols may require reflux temperatures to achieve good conversion. derpharmachemica.com
The stoichiometry, or the molar ratio of reactants, is equally important. In Fischer esterifications, a large excess of the alcohol is used to drive the reaction forward. masterorganicchemistry.com In other reactions, precise control of reagent amounts is necessary. For instance, in an alkylation reaction of ethyl indol-2-carboxylate, using 3.0 mmol of aqueous potassium hydroxide (B78521) (KOH) led to the desired N-alkylated ester, while increasing the amount of KOH and applying heat resulted in the saponification to the corresponding carboxylic acid. mdpi.com
Optimization studies systematically vary these parameters to find the ideal conditions. An example is the optimization for the synthesis of 6-hydroxy indoles, a precursor to the target molecule, where different solvents and temperatures were tested to maximize the yield.
Table 2: Optimization of Reaction Conditions for 6-Hydroxy Indole Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene (B28343) | 80 | 65 |
| 2 | Dioxane | 80 | 55 |
| 3 | Acetonitrile (B52724) | 80 | 40 |
| 4 | Toluene | 100 | 72 |
| 5 | Toluene | 60 | 45 |
| 6 | Toluene | 0 | No Reaction |
Adapted from a study on the condensation of carboxymethyl cyclohexadienones and amines. acs.org This table illustrates a typical optimization process.
A thorough optimization process, as demonstrated in various studies on related compounds, involves adjusting factors like catalyst loading, reagent equivalency, and reaction time to achieve the most efficient synthesis. acs.org
Role of Solvents in Reaction Efficiency and Pathway Control
The choice of solvent plays a pivotal role in the synthesis of indole derivatives, influencing reaction rates, yields, and in some cases, the regiochemical outcome. The solvent's polarity, boiling point, and its ability to solvate reactants and intermediates are critical parameters that dictate the course of a reaction.
In the context of synthesizing indole-2-carboxylates, various solvents are employed depending on the specific synthetic route. For instance, in reactions involving the formation of the indole ring through cyclization, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often favored. rug.nl These solvents can effectively solvate charged intermediates and facilitate the desired bond-forming steps. One study found DMF to be the optimal solvent for a particular palladium-catalyzed cyclization reaction to form an indolo[3,2-c]quinolinone, outperforming acetonitrile, 1,4-dioxane, and N,N-dimethylacetamide (DMA). rug.nl
The concentration of the reactants in the solvent can also have a significant impact on the reaction yield. It has been observed that reducing the amount of solvent can lead to higher yields in certain palladium-catalyzed reactions. rug.nl For instance, in the synthesis of an indolo[3,2-c]quinolinone derivative, decreasing the solvent volume from 6 ml to 1 ml resulted in an improved yield. rug.nl
In other synthetic transformations of indole derivatives, such as N-alkylation, the choice of solvent is equally critical. A study on the alkylation of ethyl indol-2-carboxylate demonstrated that using acetone (B3395972) with aqueous potassium hydroxide led to successful N-alkylation. mdpi.com Conversely, employing methanol (B129727) as the solvent with sodium methoxide (B1231860) resulted in transesterification of the ethyl ester to a methyl ester, rather than the intended N-alkylation. mdpi.com This highlights how the solvent and base combination can dramatically alter the reaction pathway.
The following table summarizes the effect of different solvents on a palladium-catalyzed cyclization reaction to form an indolo[3,2-c]quinolinone derivative. rug.nl
| Solvent | Yield (%) |
| DMF | 78 |
| Acetonitrile | <78 |
| 1,4-Dioxane | <78 |
| DMA | <78 |
Advanced Synthetic Techniques
To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and related indole derivatives, advanced synthetic techniques are increasingly being employed. These methods offer significant advantages over traditional synthetic approaches.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like indoles. sphinxsai.comnih.govpsu.edu This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating methods. sphinxsai.compsu.edu
The application of microwave irradiation has been shown to be beneficial in various indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov For instance, a microwave-assisted Madelung indole synthesis was successfully carried out under solvent-free conditions, offering a greener alternative to traditional high-temperature methods. sciforum.net In another example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives was optimized using microwave irradiation, resulting in excellent yields. mdpi.com
The advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation. sphinxsai.com
Higher Yields and Purity: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. psu.edu
Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, reducing the environmental impact of the synthesis. sciforum.net
The following table compares the reaction times and yields of a conventional synthesis versus a microwave-assisted synthesis for a generic heterocycle. sphinxsai.com
| Method | Reaction Time | Yield |
| Conventional | 3 hours | Good |
| Microwave-Assisted | 15 minutes | Good |
Chemo- and Regioselective Preparations
Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. This involves controlling which functional group reacts in a molecule with multiple reactive sites (chemoselectivity) and at which position the reaction occurs (regioselectivity).
In the synthesis of substituted indoles, controlling the position of substituents on the indole ring is paramount. For example, in the nitration of ethyl indole-2-carboxylate, careful control of reaction conditions, such as maintaining a low temperature (0–5°C), is crucial to minimize the formation of polynitrated byproducts and achieve regioselective nitration at the 6-position.
The choice of catalysts and reagents also plays a significant role in directing the selectivity of a reaction. Palladium-catalyzed cross-coupling reactions, for instance, are highly versatile and can be tuned to achieve specific bond formations with high selectivity. mdpi.com Similarly, the use of specific bases and solvents can influence the outcome of a reaction, as seen in the N-alkylation versus transesterification of ethyl indol-2-carboxylate. mdpi.com
Furthermore, strategic use of protecting groups can be employed to block certain reactive sites and direct the reaction to the desired position. For instance, the nitrogen of the indole ring can be protected with a group like a benzyl (B1604629) group to prevent its participation in a reaction, allowing for selective modification at other positions of the molecule. nih.gov
Chemical Derivatization and Reactivity Profiles
Functional Group Transformations
Oxidation Reactions of Carbonyl Moieties
While the ester carbonyl at the C2 position is generally stable to oxidation, acyl groups introduced elsewhere on the indole (B1671886) ring, such as a formyl group at C3, are susceptible to oxidation. For instance, an aldehyde functionality can be readily oxidized to a carboxylic acid.
Furthermore, related indole-2,3-dione (isatin) structures, which feature two carbonyl groups, can undergo novel functionalization reactions. Photoredox-catalyzed reactions, for example, can achieve hydromonofluoromethylation of the C3-carbonyl group. acs.org In a study on various substituted isatins, it was noted that electron-donating groups like methoxy (B1213986) (OCH3) could lead to reduced product yields in such transformations. acs.org
A classical organic reaction, the Baeyer-Villiger oxidation, provides a method for oxidizing ketones to esters using peroxy acids. libretexts.org This reaction is particularly relevant for derivatives of Ethyl 6-methoxy-1H-indole-2-carboxylate that have undergone prior acylation to introduce a ketone, for example at the C3 position. The mechanism involves the migration of a substituent from carbon to an electron-deficient oxygen atom. libretexts.org
Hydrolysis of Ester Functionalities to Carboxylic Acids
The ethyl ester group at the C2 position can be readily hydrolyzed to its corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid. uni.lu This transformation is typically achieved under basic conditions. Alkaline hydrolysis using reagents like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solvent is a standard and effective method. mdpi.comorgsyn.org
For example, in a procedure involving N-alkylation of ethyl indole-2-carboxylate (B1230498), simply increasing the amount of aqueous KOH and heating the reaction mixture leads to the hydrolysis of the ester to the carboxylic acid. mdpi.com This one-pot alkylation and hydrolysis sequence provides a direct route to N-alkylated indole-2-carboxylic acids.
Table 1: Conditions for Hydrolysis of Indole-2-Esters
Alkylation Reactions at the Indole Nitrogen Position (N-Alkylation)
The nitrogen atom of the indole ring is readily alkylated after deprotonation with a suitable base. The reaction of ethyl indole-2-carboxylate with various alkylating agents in the presence of a base like aqueous potassium hydroxide in acetone (B3395972) provides the corresponding N-alkylated products in high yields. mdpi.com This method has been successfully used to introduce allyl and benzyl (B1604629) groups onto the indole nitrogen. mdpi.com
The success of the N-alkylation is dependent on the reaction conditions. For instance, using sodium methoxide (B1231860) in methanol (B129727) as the base can lead to transesterification of the ethyl ester to a methyl ester rather than the desired N-alkylation. mdpi.com
Table 2: Examples of N-Alkylation of Ethyl Indole-2-carboxylate
Electrophilic Acylation Reactions at Specific Ring Positions
The C3 position of the indole ring is highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a common method to introduce a formyl group (an acyl group) at this position. This reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govnih.gov For example, ethyl 6-bromo-1H-indole-2-carboxylate can be formylated at the C3 position using these reagents. nih.gov
Friedel-Crafts acylation can also be employed, but may lead to a mixture of products. Depending on the Lewis acid catalyst, solvent, and acylating agent, acylation of indole-2-carboxylates can occur at the C3, C5, or C7 positions. clockss.org The electron-donating 6-methoxy group on the target compound would further influence the regioselectivity of this reaction, favoring substitution at positions ortho and para to it (C5 and C7).
Reduction Strategies for Acyl Groups
The ester and other acyl groups on the indole ring can be reduced to alcohols using various reducing agents. The C2-ester functionality can be reduced to a primary alcohol (indole-2-methanol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgsyn.org
If an acyl group has been introduced at the C3 position, it can also be selectively reduced. For example, a 3-formyl group on an indole-2-carboxylate scaffold was successfully reduced to a 3-(hydroxymethyl) group using aluminum isopropoxide in isopropanol. nih.gov This demonstrates that different acyl groups on the molecule can be targeted for reduction.
Hydrazinolysis of Ester Groups
The ethyl ester functionality of this compound can be converted into a carbohydrazide (B1668358) (also known as a hydrazide) through hydrazinolysis. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent like ethanol (B145695). mdpi.com The resulting indole-2-carbohydrazide is a valuable intermediate, as the hydrazide moiety can be used to synthesize a variety of other heterocyclic systems, such as hydrazones, thiazoles, and triazoles. mdpi.comresearchgate.netresearchgate.net The reaction generally proceeds in high yield, with the product often precipitating from the reaction mixture upon cooling. mdpi.com
Table 3: Synthesized Compounds
Intermolecular Coupling and Cyclization Reactions
The reactivity of this compound allows for its participation in various intermolecular coupling and cyclization reactions, leading to the formation of diverse and complex molecular architectures.
Formation of Amide Derivatives via Coupling Reactions
The ethyl carboxylate group at the 2-position of the indole ring is a key functional handle for the synthesis of amide derivatives. This transformation is typically achieved through coupling reactions with a variety of amines. The process often involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, which is then activated for amide bond formation. uni.lu
A variety of coupling reagents are employed for this purpose, with the choice depending on the specific substrates and desired reaction conditions. nih.govorganic-chemistry.org Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govresearchgate.net These reagents facilitate the formation of a highly reactive acyl intermediate, which readily reacts with an amine to yield the corresponding amide. nih.gov For instance, the use of EDC and DMAP with a catalytic amount of HOBt has been shown to be an efficient protocol for the synthesis of amide derivatives, even with less reactive amines. nih.govnih.govresearchgate.net Other coupling systems like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are also effective. growingscience.com
The following table summarizes various coupling agents used in the formation of amides from carboxylic acids, a reaction pathway applicable to derivatives of this compound.
| Coupling Reagent System | Typical Co-reagents/Bases | Key Features | Reference |
|---|---|---|---|
| EDC/HOBt/DMAP | DIPEA | Effective for electron-deficient and unreactive amines. | nih.govnih.govresearchgate.net |
| HATU | DIPEA | A widely used and efficient reagent for amide bond formation. | growingscience.com |
| DCC/DMAP | - | A classic method, though removal of the dicyclohexylurea byproduct can be challenging. | nih.gov |
| BOPCl/Et₃N | - | Can be used, but may result in lower yields for some substrates. | nih.gov |
| Thionyl Chloride (SOCl₂) | Ethanol (for subsequent esterification) | Used to convert the carboxylic acid to an acyl chloride intermediate before reaction with an amine or alcohol. | nih.gov |
Synthesis of Fused Heterocyclic Ring Systems
The indole nucleus of this compound is a versatile scaffold for the construction of fused heterocyclic ring systems. metu.edu.trthieme.com These reactions often involve transformations at the N-H and C3 positions of the indole ring, or derivatization of the carboxylate group to introduce reactive functionalities. For example, aryl free radicals generated at other positions of the indole ring can trigger intramolecular cyclizations to form novel polycyclic structures, such as pyrrolo[3,2,1-ij]quinoline derivatives. mdpi.com The synthesis of fused systems like indolothiazoles, thiadiazinoindoles, and 1,2,4-triazinoindole derivatives often starts from isatin, a related indole derivative, highlighting the general capacity of the indole core to participate in such cyclizations. researchgate.net These complex structures are of significant interest in medicinal chemistry and materials science.
Generation of Indolyl-Chalcone Conjugates
Indole-based chalcones are a class of compounds synthesized through the Claisen-Schmidt condensation reaction. researchgate.net This reaction typically involves the condensation of an indole-3-carboxaldehyde (B46971) with an acetophenone (B1666503) derivative. While direct use of this compound in this reaction is not typical, it can be chemically modified to serve as a precursor. For instance, the indole C3 position can be formylated via a Vilsmeier-Haack reaction, and the resulting aldehyde can then be condensed with an appropriate ketone. Research has described the synthesis of chalcone-like compounds where a methoxy-substituted indole moiety is present. nih.gov These reactions are often catalyzed by a base like piperidine (B6355638) or potassium hydroxide. researchgate.netnih.gov
Pyrrolidine-Catalyzed Coupling Reactions
While specific examples detailing pyrrolidine-catalyzed coupling reactions directly involving this compound are not prevalent in the reviewed literature, pyrrolidine (B122466) and its derivatives are known to be effective organocatalysts in a variety of coupling reactions. These catalysts are often employed in reactions such as Michael additions and aldol (B89426) condensations, which can be used to functionalize the indole core.
Multicomponent Reactions (e.g., Ugi Reactions)
Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), offer an efficient pathway to complex molecules in a single step. thieme-connect.derug.nl The Ugi reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov 6-Methoxy-1H-indole-2-carboxylic acid, derived from the hydrolysis of its ethyl ester, can serve as the carboxylic acid component in such reactions. nih.govresearchgate.net This approach allows for the rapid generation of diverse indole-tethered peptide-like structures, which are of significant interest in drug discovery. researchgate.net
Electronic Effects of Substituents on Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by the electronic properties of its two key substituents: the methoxy group at the 6-position and the ethyl carboxylate group at the 2-position.
6-Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the benzene (B151609) ring of the indole nucleus. chim.it This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. This activating effect is particularly directed to the ortho and para positions relative to the methoxy group.
2-Ethyl Carboxylate Group: Conversely, the ethyl carboxylate group (-COOEt) is an electron-withdrawing group. It deactivates the indole ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 position, as well as influencing reactivity at the N1 position. orgsyn.org This group also provides a site for nucleophilic acyl substitution, as discussed in the formation of amide derivatives. nih.gov
The following table provides a summary of the electronic effects of the substituents.
| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |
|---|---|---|---|---|
| Methoxy (-OCH₃) | 6 | Electron-donating (by resonance) | Activates the benzene portion of the indole ring towards electrophilic substitution. | chim.it |
| Ethyl Carboxylate (-COOEt) | 2 | Electron-withdrawing (by induction and resonance) | Deactivates the indole ring towards electrophilic attack; serves as a site for nucleophilic acyl substitution. | orgsyn.org |
Biological and Pharmacological Activity Spectrum
Anticancer and Antiproliferative Activities
While direct studies on the anticancer and antiproliferative activities of ethyl 6-methoxy-1H-indole-2-carboxylate are limited in the available literature, extensive research on structurally similar indole-2-carboxylic acid derivatives has revealed significant potential in this area. These related compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms.
Inhibition of Cancer Cell Line Proliferation
Derivatives of 1H-indole-2-carboxylic acid have been the subject of numerous studies investigating their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized, showing potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. One of the most promising compounds from this series also exhibited significant inhibitory activity against the chemotherapy-resistant Bel-7402/5-Fu cell line nih.gov.
Furthermore, indole-2-carboxamides have been identified as potent antiproliferative agents. In one study, newly synthesized indole-2-carboxamides demonstrated significant antiproliferative activity against four different human cancer cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 102 nM nih.gov. Another study on indole-aryl amide derivatives reported that some of the synthesized compounds showed good activity against a selection of tumor cell lines, with one compound exhibiting noteworthy selectivity towards the HT29 malignant colonic cell line nih.gov.
The substitution pattern on the indole (B1671886) ring and the nature of the amide substituent have been shown to be crucial for the antiproliferative activity. For example, in a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, the most potent derivatives displayed GI₅₀ values between 29 nM and 47 nM nih.gov.
Table 1: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives
| Compound Scaffold | Cancer Cell Lines Tested | Mean GI₅₀ Range (nM) | Most Potent Derivative GI₅₀ (nM) | Reference |
| Indole-2-carboxamides and Pyrido[3,4-b]indol-1-ones | Four human cancer cell lines | 29 - 102 | 29 | nih.gov |
| Indole-aryl amides | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | - | 2.61 (HT29) | nih.gov |
| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | - | - | nih.gov |
Mechanisms of Apoptosis Induction
A key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis through a cell-based caspase high-throughput screening assay nih.gov. The lead compound in this series was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis nih.gov.
Further investigations into indole-2-carboxylic acid derivatives have demonstrated their ability to trigger the hallmarks of apoptosis in cancer cells that are dependent on the anti-apoptotic protein MCL-1 researchgate.net. The induction of apoptosis by these compounds was confirmed by assessing the release of cytochrome c from the mitochondria and the activation of caspases 3 and 7 researchgate.net.
Modulation of Anti-apoptotic and Pro-apoptotic Protein Expression
The process of apoptosis is tightly regulated by a balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a crucial event in the initiation of cell death. While direct evidence for this compound is not available, studies on other compounds have shown the importance of this pathway. For instance, in pediatric acute lymphoblastic leukemia, a significant increase in the Bax/Bcl-2 ratio was observed in patients who went into remission after chemotherapy, indicating a shift towards pro-apoptotic dominance nih.gov. This highlights the potential of targeting the expression of these proteins as a therapeutic strategy. The overexpression of the anti-apoptotic protein Bcl-2 can halt apoptosis, whereas an increased expression of the pro-apoptotic protein Bax renders lymphoblasts more susceptible to destruction nih.gov.
Interference with Cellular Pathways (e.g., Tubulin Targeting)
One of the well-established mechanisms of action for many anticancer agents is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. The indole nucleus is a recognized scaffold for the development of tubulin polymerization inhibitors nih.govnih.gov. Several classes of indole derivatives, including aroylindoles, arylthioindoles, and indolylglyoxyamides, have demonstrated significant inhibitory effects on tubulin polymerization nih.gov.
For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were found to inhibit tubulin polymerization, which was proposed as the primary mechanism for their apoptosis-inducing activity nih.gov. In another study, certain 2-anilinopyridyl-linked oxindole (B195798) conjugates were evaluated for their ability to inhibit tubulin polymerization, with IC₅₀ values of 1.84 µM and 2.43 µM for the most active compounds researchgate.net. The substitution of a methoxy (B1213986) group at the C-6 position of the indole nucleus has been noted to play a significant role in the inhibition of cell growth in a series of indole-based tubulin inhibitors nih.gov.
Antimicrobial Activities
Antibacterial Efficacy Studies
While direct studies on the antibacterial activity of this compound are scarce, research on its parent compound, 6-methoxy-1H-indole-2-carboxylic acid, and its methyl ester derivatives provides valuable insights into its potential antimicrobial properties.
A study on a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which included a compound with a 6-methoxy substitution on the indole ring, demonstrated good to very good antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria nih.gov. The minimum inhibitory concentrations (MIC) for the tested compounds ranged from 0.004 mg/mL to 0.045 mg/mL, and the minimum bactericidal concentrations (MBC) ranged from 0.008 mg/mL to 1.2 mg/mL nih.gov. Notably, all tested compounds were more potent than the reference drugs ampicillin (B1664943) and streptomycin (B1217042) against all the tested bacterial strains nih.gov. The most sensitive bacterium was reported to be Enterobacter cloacae, while Escherichia coli was the most resistant nih.gov.
Furthermore, 6-methoxy-1H-indole-2-carboxylic acid itself has been identified as an antifungal metabolite produced by the bacterium Bacillus toyonensis semanticscholar.orgnih.gov. A related indole carboxylic acid derivative, known as Toyoncin, has been reported to display antibacterial action against the foodborne pathogens Bacillus cereus and Listeria monocytogenes by causing cell membrane damage semanticscholar.org.
Table 2: Antibacterial Activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives
| Bacterial Strain | MIC Range (mg/mL) | MBC Range (mg/mL) | Reference |
| Gram-positive and Gram-negative bacteria (8 species) | 0.004 - 0.045 | 0.008 - 1.2 | nih.gov |
Antifungal Activity against Fungal Pathogens
Recent studies have highlighted the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid (MICA), the hydrolyzed form of this compound. Research has demonstrated its efficacy against significant human fungal pathogens.
A purified extract identified as 6-methoxy-1H-indole-2-carboxylic acid, produced by the bacterium Bacillus toyonensis, exhibited notable antimycotic action against Candida albicans and the clinical isolate Aspergillus niger. semanticscholar.org The study determined that the compound's activity was stable at temperatures up to 50°C and within a pH range of 6 to 7. semanticscholar.org Further research involving a nanosponge hydrogel formulation of MICA confirmed its potent antifungal activity. When tested against C. albicans, the MICA-loaded hydrogel showed increased antimycotic effects compared to the standard antifungal drug fluconazole. nih.govresearchgate.net This suggests that the 6-methoxy-indole-2-carboxylate structure is a promising framework for developing new antifungal agents. nih.gov
Interactive Table: Antifungal Activity of 6-methoxy-1H-indole-2-carboxylic acid (MICA)
| Fungal Pathogen | Observed Effect | Source |
| Candida albicans | Antimycotic action; Increased activity in hydrogel formulation compared to fluconazole. | semanticscholar.orgnih.govresearchgate.net |
| Aspergillus niger | Antimycotic action; Fungistatic properties observed. | semanticscholar.org |
| Sclerotiorum sclerotiorum | Inhibitory role noted for secondary metabolites from related organisms. | semanticscholar.org |
| Alternaria dauci | Inhibitory role noted for secondary metabolites from related organisms. | semanticscholar.org |
Mechanisms of Microbial Cell Wall Disruption and Enzyme Inhibition
While the precise mechanism of action for this compound is not fully elucidated, research on related compounds and general antimicrobial mechanisms offers significant insights. The primary mode of action is believed to involve the disruption of the microbial cell wall or membrane and the inhibition of essential enzymes.
Inhibition of cell wall biosynthesis is a common mechanism for antimicrobial agents. nih.gov For many bacteria, this leads to a loss of cellular integrity, metabolic imbalances, and the production of reactive oxygen species (ROS), ultimately causing cell death. nih.gov While this has been studied more extensively in bacteria, similar principles can apply to fungi, which also rely on a robust cell wall for survival.
Studies on other complex indole-containing molecules, such as steroidal alkaloids, show they can directly cause cell membrane disruption, leading to the leakage of cytoplasmic contents and cell death. nih.gov It is plausible that indole-2-carboxylate (B1230498) derivatives share a similar ability to interfere with the physical integrity of the fungal cell membrane. The fungistatic properties observed against A. niger suggest that the compound inhibits fungal growth without necessarily killing the fungus, a hallmark of mechanisms that interfere with replication or metabolism. semanticscholar.org
Antiviral Properties
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel antiviral agents, particularly against HIV.
Research has successfully identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov The mechanism involves the indole nucleus and the carboxyl group chelating with two magnesium ions (Mg²⁺) within the active site of the integrase enzyme, effectively blocking its strand transfer function. nih.govnih.gov
One study found that a parent indole-2-carboxylic acid compound inhibited HIV-1 integrase with a half-maximal inhibitory concentration (IC₅₀) of 32.37 μM. nih.gov Through structural optimization, derivatives were synthesized that showed markedly improved inhibitory effects. For example, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole nucleus enhanced binding to the viral DNA through π–π stacking interactions, leading to a derivative (compound 17a) with an IC₅₀ of 3.11 μM. nih.gov Another study achieved an even more potent derivative with an IC₅₀ value of 0.13 μM. nih.gov
Interactive Table: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | IC₅₀ (μM) | Key Structural Feature | Source |
| Indole-2-carboxylic acid (parent) | 32.37 | Core scaffold | nih.gov |
| Derivative 17a | 3.11 | C6 halogenated benzene ring | nih.gov |
| Derivative 20a | 0.13 | Optimized C3 branch | nih.gov |
There is currently no significant research available detailing the efficacy of this compound specifically against other RNA viruses such as Hepatitis C (HCV) or Influenza A.
Scientific literature available from the conducted searches does not provide specific information on the efficacy of this compound or its direct derivatives against DNA viruses.
Anti-inflammatory Effects
Evidence suggests that derivatives of 6-methoxy-1H-indole-2-carboxylic acid possess anti-inflammatory properties. An in vivo preclinical investigation using a hydrogel formulation of 6-methoxy-1H-indole-2-carboxylic acid (MICA) demonstrated significant inflammation inhibition in a wound healing model. nih.govresearchgate.net This indicates that beyond its direct antimicrobial effects, the compound may also modulate the host's inflammatory response, which is a critical aspect of managing infections and promoting tissue repair. Additionally, quinazolinone scaffolds, which can be synthesized from indole precursors, are known to exhibit a wide range of biological activities, including anti-inflammatory effects. nih.gov
Central Nervous System (CNS) Activity Assessment
There is no direct research in the provided results assessing the specific central nervous system activity of this compound. However, the core indole structure is fundamental to many neuroactive compounds. Tryptamine, a simple indole derivative, is a known neuromodulator that acts as an agonist at trace amine-associated receptors (TAAR1) and serotonin (B10506) receptors. wikipedia.org The structural relationship suggests that indole-2-carboxylates could potentially interact with CNS targets, but this remains a speculative area requiring future investigation.
Metabolic and Enzyme Modulation
The indole-2-carboxylate scaffold has been identified as a promising template for the development of modulators for several enzymes and receptors involved in metabolic and signaling pathways.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Studies
While direct studies on the FBPase inhibitory activity of this compound are not extensively documented, research on related indole-2-carboxylic acid derivatives has shown significant potential in this area. nih.govnih.gov FBPase is a critical enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov
A series of novel indole derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications on the indole ring, such as the introduction of specific substituents, can significantly impact their inhibitory potency. For instance, certain 7-nitro-1H-indole-2-carboxylic acid derivatives have demonstrated potent FBPase inhibition, with IC₅₀ values in the micromolar range. nih.gov The binding mode of these indole-based inhibitors is predicted to be at the allosteric site of the enzyme. nih.govnih.gov
Further investigations into indole-2-carboxylic acid derivatives have identified compounds with N-acylsulfonamide moieties at the 3-position that exhibit submicromolar IC₅₀ values against FBPase. nih.gov X-ray crystallography studies have confirmed that these inhibitors bind to the AMP allosteric site of the enzyme. nih.gov These findings suggest that the indole-2-carboxylate scaffold is a viable starting point for designing potent and selective FBPase inhibitors.
Table 1: FBPase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
| Compound | Modification | IC₅₀ (µM) |
| Derivative 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 nih.gov |
| Compound 14c | 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivative | 0.10 doi.org |
| Compound 22f | N-acylsulfonamide at 3-position of indole-2-carboxylic acid | Submicromolar nih.gov |
| Compound 22g | N-acylsulfonamide at 3-position of indole-2-carboxylic acid | Submicromolar nih.gov |
This table presents data for related indole-2-carboxylic acid derivatives, not this compound itself.
Cannabinoid Receptor 1 (CB1) Allosteric Modulatory Activity
The indole-2-carboxamide scaffold, which is closely related to the ethyl ester, has been extensively studied for its allosteric modulation of the cannabinoid receptor 1 (CB1). nih.govnih.govnih.gov CB1 receptor allosteric modulators offer a novel approach for treating various disorders by fine-tuning the effects of endogenous cannabinoids. nih.gov
The prototypical CB1 allosteric modulator, ORG27569, is an indole-2-carboxamide derivative. nih.govnih.gov SAR studies have shown that the nature of the substituents on the indole ring and the carboxamide nitrogen are crucial for both binding affinity and the degree of allosteric modulation. nih.govnih.gov For example, the presence of an electron-withdrawing group at the C5-position of the indole ring is preferred for maintaining high binding affinity. nih.gov While these studies have focused on carboxamides, they highlight the potential of the indole-2-carboxylate core to interact with the CB1 receptor.
Table 2: CB1 Allosteric Modulatory Activity of Selected Indole-2-Carboxamide Derivatives
| Compound | Modification | Activity |
| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Positive and Negative Allosteric Modulator nih.govnih.gov |
| Compound 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Potent Allosteric Modulator (KB = 167.3 nM, α = 16.55) nih.gov |
| Compound 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | Potent Allosteric Modulator (KB = 259.3 nM, α = 24.5) nih.gov |
| Compound 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | High Affinity Allosteric Modulator (KB = 89.1 nM) nih.gov |
This table presents data for related indole-2-carboxamide derivatives, not this compound itself.
Melatonin (B1676174) Receptor (MT2) Antagonism
Research into melatonin receptor ligands has revealed that the 6-methoxyindole (B132359) scaffold is a key structural motif. nih.govnih.gov Studies on a series of indole melatonin analogues have shown that shifting the methoxy group from the typical 5-position to the 6-position of the indole nucleus can result in compounds with high affinity for melatonin receptors. nih.gov
Specifically, optimization of the substituent at the C-2 position of the 1-(2-alkanamidoethyl)-6-methoxyindole scaffold with a carboxylate group (COOCH₃) led to a significant enhancement in affinity, reaching the picomolar range, and improved agonist activity. nih.gov While this particular study identified agonists, other research on related fused indole structures has shown that subtle changes in the molecule can convert agonists into antagonists. nih.gov For instance, in a series of 6H-isoindolo[2,1-a]indoles, some methoxy derivatives acted as melatonin agonists while others were antagonists. nih.gov This suggests that this compound could potentially act as a modulator of melatonin receptors, with the specific activity (agonist or antagonist) at the MT2 receptor requiring further investigation.
Cholinesterase Enzyme Inhibition
While specific studies on the cholinesterase inhibitory activity of this compound are lacking, the broader class of indole derivatives has been investigated for this property. nih.gov Cholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. Methoxyflavones, which share the methoxyaryl feature, have been shown to inhibit acetylcholinesterase. nih.gov Given that the indole nucleus is a privileged scaffold in medicinal chemistry, and that various functionalized indoles have been explored as cholinesterase inhibitors, it is plausible that this compound could exhibit some level of inhibitory activity against these enzymes. However, without direct experimental data, this remains speculative.
Antioxidant Properties
The antioxidant potential of phenolic compounds is well-established, and the presence of a methoxy group on an aromatic ring can contribute to this activity. nih.gov Studies on various methoxy-indole derivatives have highlighted their antioxidant properties. mdpi.comresearchgate.net The mechanism of action is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.gov
Research on 5-methoxyindole-2-carboxylic acid (5MICA) and its derivatives has demonstrated their potential as neuroprotective agents, partly due to their ability to reduce oxidative stress. researchgate.net While the position of the methoxy group influences the antioxidant capacity, the general structure of a methoxy-indole carboxylic acid suggests that this compound is likely to possess antioxidant properties. The carboxylic acid and methoxy groups are known to affect the antioxidant activity of phenolic acids by influencing their electron-donating ability. nih.gov
Antimalarial Activity
The indole scaffold is a key feature in a number of natural and synthetic compounds with antimalarial activity. malariaworld.orgnih.gov Various indole derivatives, including indole-2-carboxamides, have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org
While direct testing of this compound has not been reported, studies on related indole-2-carboxamides have identified compounds with potent antiplasmodial activity, with IC₅₀ values in the sub-micromolar range against drug-sensitive strains of P. falciparum. acs.org Structure-activity relationship studies have indicated that the substituents on the indole ring play a role in the antimalarial potency. malariaworld.org The presence of a methoxy group at the C5-position of some indole derivatives has been shown to enhance antiplasmodial activity. malariaworld.org This suggests that the 6-methoxy substitution in this compound could be a favorable feature for potential antimalarial action.
Table 3: Antiplasmodial Activity of Selected Indole Derivatives
| Compound Class | Example | P. falciparum Strain | IC₅₀ (µM) |
| Indole-indoline analogue | Compound 12 | 3D7 | ~12 nih.gov |
| Indole-2-carboxamide | Compound 6x | 3D7 | ~0.3 acs.org |
| Indole-2-carboxamide | Compound 6v | 3D7 | 0.57 acs.org |
| Indole-2-carboxamide | Compound 6w | 3D7 | 0.9 acs.org |
This table presents data for related indole derivatives, not this compound itself.
Structure Activity Relationship Sar Investigations and Rational Molecular Design
Influence of Indole (B1671886) Scaffold Modifications on Biological Activity
The indole scaffold itself is a critical determinant of biological activity. Modifications to this core structure can have profound effects on the compound's pharmacological profile. The indole nitrogen (N-H) group, for instance, is often vital for activity. In a series of antiproliferative indole derivatives, the presence of the indole N-H group was found to be important for their action nih.gov.
Structural modifications such as alkylation, arylation, or halogenation on the indole ring are common strategies to modulate biological activity nih.gov. These changes can alter the molecule's electronics, lipophilicity, and steric profile, thereby influencing its interaction with target proteins.
Positional Effects of Substituents on Pharmacological Potency
The position of substituents on the indole ring plays a pivotal role in determining the pharmacological potency and selectivity of indole-2-carboxylate (B1230498) derivatives. Specific positions, such as C3 and C5, have been extensively studied to understand their impact on activity.
The C3-position of the indole-2-carboxylate scaffold is a key site for modification, and the nature of the substituent at this position can dramatically influence biological activity. Research on indole-2-carboxylates as antagonists for the strychnine-insensitive glycine binding site of the NMDA receptor revealed that chains at the C-3 position were crucial. A quantitative structure-activity relationship (QSAR) analysis suggested that the binding affinity (pKi) decreases with increased lipophilicity and steric bulk of the substituents on a terminal phenyl ring of the C-3 side chain nih.gov.
In the context of allosteric modulators for the cannabinoid receptor 1 (CB1), the chain length of the C3-alkyl group is a critical factor. An n-propyl group was found to be optimal for the allosteric modulation of orthosteric ligand binding, whereas an n-hexyl group was preferred for enhancing the affinity of the allosteric modulator to the receptor itself acs.org. This highlights how different alkyl chain lengths can fine-tune the pharmacological effect.
Further studies on antiproliferative indole derivatives showed a specific order of activity based on the C3-substituent: H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl nih.gov. In another example, the presence of an α, β-unsaturated double bond at position 3 was found to be important for the antagonist activity of certain derivatives against the CysLT1 receptor nih.gov.
| Compound Series | C3-Position Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| CB1 Allosteric Modulators | n-propyl | Preferred for allosteric modulation of orthosteric ligand binding. | acs.org |
| CB1 Allosteric Modulators | n-hexyl | Preferred for enhancing affinity of the allosteric modulator. | acs.org |
| Antiproliferative Indoles | H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl | Order of decreasing antiproliferative activity. | nih.gov |
| CysLT1 Antagonists | α, β-unsaturated double bond | Important for antagonist activity. | nih.gov |
The C5-position of the indole ring is another critical point for substitution, with the electronic properties of the substituent often dictating the resulting biological activity. For instance, a key structural requirement for potent allosteric modulators of the CB1 receptor is the presence of an electron-withdrawing group at the C5-position acs.org.
In the development of dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors, the effect of substituents at the C5-position was investigated. Interestingly, an electron-donating methyl group at this position was found to be more tolerated for antiproliferative activity than electron-withdrawing groups like a bromine atom or a trifluoromethyl group nih.gov. This suggests that the optimal electronic nature of the C5-substituent is target-dependent.
Further research on antiproliferative indole-2-carboxamides showed that both chlorine and bromine atoms at the fifth position could be accommodated within the protein's binding pocket, forming additional halogen bond interactions nih.gov.
| Compound Series | C5-Position Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| CB1 Allosteric Modulators | Electron-withdrawing group | Identified as a key structural requirement for activity. | acs.org |
| Antiproliferative Agents (EGFR/CDK2 inhibitors) | Methyl group (electron-donating) | More tolerated for antiproliferative activity than electron-withdrawing groups. | nih.gov |
| Antiproliferative Indole-2-carboxamides | Chlorine or Bromine | Accommodated in the protein pocket, forming halogen bonds. | nih.gov |
The position of the methoxy (B1213986) group on the indole ring is a significant factor influencing the biological activity of this class of compounds. Methoxy substituents are known to enhance the reactivity of the indole core chim.itulakbim.gov.tr.
In a study of indole derivatives as CysLT1 selective antagonists, the placement of a methoxy group was systematically evaluated. The results indicated that substitution at the 7-position of the indole ring was the most favorable for activity nih.gov. This demonstrates a clear positional preference for the methoxy group in achieving potent CysLT1 antagonism.
Investigations into the effects of methylated and methoxylated indoles on the Aryl Hydrocarbon Receptor (AhR) also highlighted the importance of substituent placement. For example, 7-methoxyindole was identified as one of the most effective agonists of the AhR nih.gov. The differential activity of isomers, such as 6-hydroxy-5-methoxyindole-2-carboxylic acid versus 5-hydroxy-6-methoxyindole-2-carboxylic acid, further underscores the critical role of methoxy group positioning medicaljournalssweden.se.
The methoxy group exerts a significant electronic influence that can modulate a molecule's interaction with its biological target. As an electron-donating group, it increases the electron density of the indole ring, which can enhance reactivity and influence binding chim.it.
The electronic nature of the methoxy group can facilitate specific interactions within a receptor's binding pocket. For example, in a study of an indole derivative binding to the estrogen receptor beta (ERβ), the methoxy group was found to be stabilized within the active site through interactions with surrounding polar methionine residues nih.gov.
Furthermore, methoxy groups, along with hydroxyl groups, can enhance the antioxidant activity of compounds. This is attributed to their ability to donate hydrogen atoms or electrons, which helps to stabilize free radicals mdpi.com. This electronic property is a key factor in the rational design of indole-based antioxidants.
Effects of N-Substitution on Pharmacological Potency and Selectivity
Substitution at the N1-position of the indole ring, the indole nitrogen, can lead to significant changes in pharmacological potency and selectivity. This position is often a target for modification to improve a compound's properties.
In studies of indole-2- and 3-carboxamide derivatives as antioxidants, substitution at the 1-position of the indole ring resulted in significant differences in activity. Specifically, the introduction of a benzyl (B1604629) or a p-fluorobenzyl group at the N1-position of indole-2-carboxamides enhanced their inhibitory effect on lipid peroxidation tandfonline.comscilit.com. This indicates that N-substitution can be a valuable strategy for optimizing antioxidant activity.
The process of N-alkylation of ethyl indol-2-carboxylate has been well-established, providing a synthetic route to a variety of N-substituted derivatives for biological evaluation mdpi.com. Furthermore, N-alkyl indole derivatives have been shown to be useful in chemical synthesis, for example, in activating alkynes for certain cycloaddition reactions, which can be a pathway to novel, electronically tuned molecules acs.org.
| Compound Series | N1-Position Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamide Antioxidants | Benzyl | Increased inhibition of lipid peroxidation. | tandfonline.com |
| Indole-2-carboxamide Antioxidants | p-Fluorobenzyl | Increased inhibition of lipid peroxidation. | tandfonline.com |
| Indole-3-carboxamide Antioxidants | Benzyl | Did not show a parallel increase in activity compared to indole-2-carboxamides. | tandfonline.com |
Optimizing Linker Lengths and Terminal Substituents in Derivatives
The rational design of novel therapeutic agents derived from a lead compound, such as Ethyl 6-methoxy-1H-indole-2-carboxylate, frequently involves systematic modifications to its structure to enhance biological activity, selectivity, and other pharmacological properties. A key strategy in this process is the exploration of structure-activity relationships (SAR) by modifying linker regions and terminal functional groups. Research into indole-2-carboxamide derivatives has revealed that both the length of the linker connecting the indole core to a terminal moiety and the nature of the substituents on that moiety are critical determinants of biological effect.
Linker Length Optimization
Investigations into a series of indole-2-carboxamide derivatives have demonstrated that the length of the linker between the amide nitrogen and a terminal phenyl ring plays a crucial role in the molecule's ability to interact with its biological target. Specifically, in the context of allosteric modulators for the Cannabinoid Receptor 1 (CB1), an ethylene (-CH₂CH₂-) linker has been identified as optimal. nih.govacs.org
Studies have shown that altering this two-carbon chain has significant consequences for the compound's activity. Shortening the linker by removing a methylene group, resulting in a one-carbon (methylene) bridge, leads to a complete loss of the desired allosteric effect. nih.gov Conversely, elongating the linker also proves detrimental to activity. acs.org This strict requirement suggests that the precise spacing and conformational flexibility afforded by the ethylene group are essential for correctly positioning the terminal substituent within the allosteric binding site of the receptor. This underscores the importance of the linker in establishing the proper geometry for effective molecular recognition.
The table below summarizes the impact of linker length modification on the allosteric modulation activity of indole-2-carboxamide derivatives.
| Linker Moiety | Number of Carbons | Observed Allosteric Effect | Reference |
| Methylene | 1 | Abolished | nih.gov |
| Ethylene | 2 | Optimal | nih.govacs.org |
| Propylene or longer | >2 | Abolished | acs.org |
Influence of Terminal Substituents
The terminal group at the end of the linker is another critical feature for modulating the biological activity of this compound derivatives. In derivatives featuring a terminal phenyl ring, the nature and position of substituents on this ring significantly influence both binding affinity for the target and the functional cooperativity with primary ligands. acs.org
The following table details the structure-activity relationships of different terminal substituents on a phenyl ring connected via an ethylene linker to the indole-2-carboxamide core.
| Terminal Phenyl Substituent | Key Feature | Impact on Activity | Reference |
| Piperidinyl | Prototypical group | Baseline allosteric modulator activity | acs.org |
| Morpholinyl | Increased hydrophilicity | Tolerated, maintained activity | nih.gov |
| N,N-dimethylamino | Electron-donating | Preferred functionality, enhanced allosteric effects | acs.org |
Mechanistic Studies and Molecular Target Identification
Elucidation of Specific Molecular Targets and Biological Pathways
The primary molecular target identified for the indole-2-carboxamide class, which includes derivatives of Ethyl 6-methoxy-1H-indole-2-carboxylate, is the Cannabinoid Receptor 1 (CB1). nih.govnih.gov The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a role in regulating neurotransmitter release and a variety of physiological processes. nih.gov Compounds in this class have been characterized as allosteric modulators of the CB1 receptor, meaning they bind to a site distinct from the primary (orthosteric) site to influence the receptor's activity. nih.govnih.gov
Beyond the CB1 receptor, broader studies on indole (B1671886) derivatives have identified other potential molecular targets. For instance, various indole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are enzymes involved in tryptophan metabolism and are targets for immunotherapy in cancer. sci-hub.sesci-hub.se Additionally, other research has focused on designing indole-2-carboxamides as multi-target kinase inhibitors, with activity against receptors like EGFR, VEGFR-2, and BRAFV600E, which are critical in cancer cell proliferation pathways. nih.gov
Receptor Binding Affinity and Allosteric Cooperativity Assessments
The interaction of indole-2-carboxamides with the CB1 receptor is defined by two key parameters: the equilibrium dissociation constant (KB) and the binding cooperativity factor (α). nih.govacs.org The KB value indicates the ligand's binding affinity for the allosteric site, with lower values signifying a stronger bond. The α factor quantifies the degree to which the allosteric ligand affects the binding of the primary (orthosteric) ligand. nih.govacs.org
Studies on the structure-activity relationships of these compounds have shown that the position of substituents on the indole ring is critical for both binding affinity and cooperativity. nih.gov Specifically, an investigation into a series of substituted indole-2-carboxamides revealed that moving a methoxy (B1213986) group from the C5-position to the C6-position of the indole ring resulted in a reduction of both the allosteric effect on the orthosteric site and the binding affinity to the allosteric site. nih.govacs.org While the exact KB and α values for the 6-methoxy derivative were not detailed, the data for a closely related C5-methoxy analog (compound 21c) provides a valuable comparison, showing a KB of 2708 nM and an α value of 6.2. nih.govacs.org This highlights the sensitivity of the CB1 receptor's allosteric site to the precise placement of the methoxy substituent.
Table 1: Allosteric Parameters for a Comparative Indole-2-carboxamide Analog at the CB1 Receptor
| Compound | Substituent Position | Binding Affinity (KB) | Cooperativity Factor (α) |
|---|---|---|---|
| Analog 21c | 5-Methoxy | 2708 nM | 6.2 |
| Analog 21d | 6-Methoxy | Reduced Affinity | Reduced Cooperativity |
Data for Analog 21c is provided for comparison to illustrate the impact of substituent position. nih.govacs.org
Enzyme Inhibition Kinetics and Mechanistic Characterization
The potential for indole-2-carboxylate (B1230498) derivatives to act as enzyme inhibitors has been another significant area of investigation. The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sigmaaldrich.com A lower IC50 value corresponds to a more potent inhibitor. sigmaaldrich.com
While specific kinetic data for this compound is not prominently available, studies on closely related analogs demonstrate the potential of this chemical scaffold. For example, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range. sci-hub.sesci-hub.se The most potent compound in that series, 9o-1, exhibited an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se In other studies, indole-2-carboxamides designed as anticancer agents have shown potent inhibition of key kinases; for instance, compound Ve displayed a VEGFR-2 IC50 of 1.10 nM. nih.gov These findings suggest that the indole-2-carboxylate core structure is a viable starting point for the development of potent enzyme inhibitors.
Analysis of Cellular Pathway Interference and Signal Transduction Modulation
A fascinating aspect of the interaction between indole-2-carboxamides and the CB1 receptor is their ability to modulate signal transduction pathways in a biased manner. Research has shown that while these compounds can act as positive allosteric modulators that enhance the binding of an agonist, they can simultaneously act as antagonists of the agonist-induced G-protein coupling. nih.govacs.org
Even more striking is the finding that these same allosteric modulators can induce phosphorylation of the extracellular-signal-regulated kinases (ERK1/2) through a β-arrestin-mediated pathway. nih.govacs.org The activation of the ERK signaling cascade is a key event in regulating numerous cellular functions, including cell growth and differentiation. nih.govnih.gov This phenomenon, known as biased signaling, means the compound selectively activates one downstream pathway (β-arrestin/ERK) while inhibiting another (G-protein activation). This selective modulation of signal transduction offers a sophisticated mechanism for fine-tuning the cellular response to receptor activation.
Molecular Docking and Binding Mode Prediction Algorithms
To visualize and understand the interactions between indole derivatives and their molecular targets, researchers employ computational tools like molecular docking and binding mode prediction algorithms. These methods simulate the binding of a ligand into the active or allosteric site of a target protein, predicting the most likely binding conformation and the intermolecular forces that stabilize the complex.
For example, in the development of indole-based FBPase inhibitors, the CDOCKER algorithm was used to predict the binding mode of the compounds. Similarly, docking studies were performed for indole-2-carboxamides targeting various kinases to understand their interactions within the enzymes' active sites. nih.gov In the study of IDO1/TDO inhibitors, molecular docking and dynamic simulations were used to predict the binding modes of the indole-2-carboxylic acid derivatives within the enzyme binding pockets, providing insights for further structural optimization. sci-hub.se These computational approaches are invaluable for rational drug design, helping to explain structure-activity relationships and guide the synthesis of more potent and selective molecules.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations provide a detailed picture of electron density, orbital energies, and bonding interactions.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT studies on indole (B1671886) derivatives, which can be extrapolated to Ethyl 6-methoxy-1H-indole-2-carboxylate, typically employ functionals like B3LYP or ωB97X-D with a suitable basis set such as 6-31++G(d,p) to obtain an optimized molecular geometry. mdpi.comnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography where available. For similar molecules, DFT has been used to analyze vibrational spectra and confirm structural assignments. mdpi.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
For analogous indole carboxylates, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often distributed across the carboxylate group and the fused benzene (B151609) ring. This distribution suggests that the indole ring is the primary site for electrophilic attack, while the ester group influences the molecule's acceptor properties. The methoxy (B1213986) group at the 6-position is expected to increase the energy of the HOMO due to its electron-donating nature, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to its unsubstituted counterpart.
Table 1: Representative Frontier Molecular Orbital Energies for Indole Derivatives (Note: Data presented is illustrative for related compounds, as specific values for this compound are not available in the cited literature.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Ethyl 6-nitro-1H-indole-3-carboxylate | - | - | - |
No specific energy values are provided in the search results for these exact compounds.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and intramolecular interactions. researchgate.netmpg.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This method allows for the quantitative evaluation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.
The electronic absorption spectra of molecules are influenced by the surrounding solvent. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict electronic excitation energies and UV-Vis spectra. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), it is possible to simulate how the solvent polarity affects the electronic transitions.
For this compound, TD-DFT calculations would likely predict π-π* transitions characteristic of the indole chromophore. The position and intensity of these absorption bands are expected to shift in response to solvent polarity. Generally, polar solvents can stabilize the excited state differently than the ground state, leading to shifts in the absorption maximum (solvatochromism). Investigating these shifts computationally can provide insights into the nature of the excited state and the molecule's interactions with its environment.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.
This compound possesses conformational flexibility, particularly around the rotatable bonds of the ethyl ester group. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.
By simulating the molecule in an explicit solvent box (e.g., water or ethanol), MD can reveal how solvent molecules interact with the indole derivative and influence its conformational preferences. Hydrogen bonding between the solvent and the ester's carbonyl oxygen or the indole's N-H group can significantly impact the dynamic behavior. These simulations provide a time-resolved view of the molecule's motion, offering a deeper understanding of its behavior in a solution, which is the relevant environment for many of its potential applications.
Prediction of Solvent Effects on Reaction Pathways
The solvent environment can dramatically influence the outcome of a chemical reaction, affecting both reaction rates and the distribution of products. Computational chemistry offers methods to predict these effects for compounds like this compound. By modeling the reaction pathways in various solvents, researchers can understand how solvent polarity and specific solute-solvent interactions (like hydrogen bonding) stabilize or destabilize reactants, transition states, and intermediates.
For instance, in multi-step, one-pot syntheses of complex indole derivatives, the choice of solvent is critical. mdpi.com Computational models can simulate the reaction steps, such as nitro reduction and intramolecular cyclization, in different solvent media. mdpi.com These simulations help in identifying the optimal solvent system to maximize the yield of the desired product by favoring a specific reaction pathway over others. The insights gained from these predictions can be validated experimentally, often using techniques like High-Performance Liquid Chromatography (HPLC) to analyze the product mixture. mdpi.com Such studies are crucial for developing efficient and selective synthetic routes. mdpi.com
Prediction of Chemical Reactivity and Electrophilic Sites
Predicting the chemical reactivity of a molecule is a fundamental application of theoretical chemistry. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable. bohrium.com Conceptual DFT provides a framework to calculate various reactivity descriptors that predict how a molecule will behave in a chemical reaction. bohrium.com
An important descriptor is the global electrophilicity index, which quantifies the ability of the molecule as a whole to accept electrons. bohrium.com Furthermore, local reactivity indicators, such as Fukui functions or mapping the electrostatic potential onto the electron density surface, can identify the specific atoms or regions most susceptible to attack. Indole and its esters are known to be readily accessible for electrophilic substitution, with the 3-position being a particularly common site for such reactions. orgsyn.org
Computational analysis of this compound would involve calculating the electron density across the indole ring system. This would likely confirm the high reactivity of the C3 position due to the electron-donating nature of the indole nitrogen. The methoxy group at the 6-position and the ethyl carboxylate at the 2-position would modulate this reactivity, and computational models can precisely quantify these electronic effects.
Table 1: Predicted Regioselectivity for Electrophilic Attack on this compound This table is based on established principles of indole chemistry and would be confirmed by specific computational calculations.
| Position on Indole Ring | Predicted Reactivity | Rationale |
| C3 | High | Highest electron density; canonical site for electrophilic substitution on indoles. orgsyn.org |
| C4 | Moderate | Influenced by the electron-donating methoxy group at C6. |
| C5 | Low | Less activated compared to other positions. |
| C7 | Moderate | Activated by the adjacent indole nitrogen. |
In Silico Pharmacokinetic and Pharmacodynamic (ADME/Tox) Predictions
Before a compound can be considered for pharmaceutical development, its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile must be evaluated. In silico modeling has become an indispensable tool for predicting these properties from a molecule's structure, saving significant time and resources. nih.govnih.gov
For this compound, a variety of ADME/Tox parameters would be predicted using specialized software. These predictions are based on quantitative structure-activity relationship (QSAR) models and comparison to large databases of known compounds. nih.gov Key predictions would include parameters related to Lipinski's "Rule of Five" to estimate oral bioavailability, the likelihood of binding to plasma proteins, and the ability to cross the blood-brain barrier. nih.gov Toxicological predictions, such as the potential for mutagenicity (Ames test) and organ-specific toxicity, are also critical components of this computational screening. nih.gov
Table 2: Representative In Silico ADME/Tox Profile for a Candidate Molecule The values for this compound would be generated using specific predictive software.
| Property | Description | Predicted Outcome for a Candidate Molecule |
| Absorption | ||
| Lipinski's Rule of Five | Set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | To be determined |
| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov | To be determined |
| Caco-2 Permeability | Predicts intestinal absorption of drugs based on an in vitro model of the intestinal wall. nih.gov | To be determined |
| Distribution | ||
| Plasma Protein Binding | The degree to which a molecule attaches to proteins within the blood. nih.gov | To be determined |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the barrier protecting the central nervous system. nih.gov | To be determined |
| Toxicity | ||
| Ames Mutagenicity | Predicts the mutagenic potential of a compound. nih.gov | To be determined |
| Hepatotoxicity | Predicts the potential for chemical-driven liver damage. nih.gov | To be determined |
| Nephrotoxicity | Predicts the potential for kidney toxicity. nih.gov | To be determined |
Computational Crystallography and Structure Refinement Methodologies
Determining the precise three-dimensional arrangement of atoms in a crystal is achieved through X-ray crystallography, and computational methods are integral to refining and analyzing the resulting data. While specific crystallographic data for the 6-methoxy derivative is not publicly available, the methodologies employed can be understood from the detailed study of the parent compound, Ethyl 1H-indole-2-carboxylate. nih.govresearchgate.net
The process begins with growing X-ray quality crystals, often by slow evaporation from a suitable solvent like methanol (B129727). nih.govresearchgate.net X-ray diffraction data is then collected, providing the raw information about the crystal lattice and the electron density distribution. researchgate.net
Structure refinement is a computational process that refines the atomic positions to best fit the experimental diffraction data. nih.gov In the case of Ethyl 1H-indole-2-carboxylate, all carbon-bound hydrogen atoms were positioned using geometric calculations and refined using a "riding model". nih.govresearchgate.net The hydrogen atom on the indole nitrogen, however, was refined freely, allowing for a more accurate determination of its position. nih.gov This level of detail is crucial for understanding intermolecular interactions, such as the hydrogen bonds that dictate the crystal packing. The parent compound, for instance, forms a hydrogen-bonded dimer. nih.govresearchgate.net DFT calculations can also be used to complement experimental data, helping to analyze vibrational spectra (infrared) and understand the stability of different polymorphic forms, as has been done for the related 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com
Table 3: Crystal Data and Structure Refinement for Ethyl 1H-indole-2-carboxylate This data for the parent compound illustrates the parameters determined for indole esters through computational crystallography. researchgate.net
| Parameter | Value |
| Chemical formula | C₁₁H₁₁NO₂ |
| Formula weight | 189.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.9239 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 8.8784 (11) |
| β (°) | 104.454 (13) |
| Volume (ų) | 961.0 (2) |
| Z | 4 |
| Radiation type | Mo Kα |
| Reflections collected | 5586 |
| Independent reflections | 1804 |
| R[F² > 2σ(F²)] | 0.049 |
| wR(F²) | 0.144 |
Table 4: Hydrogen-Bond Geometry for Ethyl 1H-indole-2-carboxylate (Å, °) nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1···O2ⁱ | 0.84 (3) | 2.08 (3) | 2.877 (3) | 158 (3) |
Symmetry code: (i) −x + 2, −y + 1, −z + 1
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like ethyl 6-methoxy-1H-indole-2-carboxylate. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The spectrum is expected to show distinct signals for each proton. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a high chemical shift (> 8.0 ppm). Aromatic protons on the indole ring will appear in the aromatic region (approx. 6.8-7.7 ppm), with their splitting patterns determined by their positions relative to each other and the methoxy (B1213986) group. The methoxy group itself will present as a sharp singlet around 3.8 ppm. The ethyl ester group will be characterized by a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides a count of unique carbon atoms. Key signals include the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons of the indole ring (100-140 ppm), the methoxy carbon (around 55 ppm), and the two carbons of the ethyl group (approx. 60 ppm for the -CH₂- and 14 ppm for the -CH₃).
2D NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for assembling the molecular structure.
COSY correlates protons that are coupled to each other, helping to identify adjacent protons within the indole ring and the ethyl group.
HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the ester and methoxy groups to the correct positions on the indole scaffold.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | ~8.5 (br s) | - |
| C=O | - | ~162.0 |
| Indole C2 | - | ~128.0 |
| Indole C3 | ~7.1 (s) | ~108.0 |
| Indole C4 | ~7.5 (d) | ~122.0 |
| Indole C5 | ~6.8 (dd) | ~112.0 |
| Indole C6-OCH₃ | - | ~157.0 |
| Indole C7 | ~6.9 (d) | ~95.0 |
| Indole C3a | - | ~126.0 |
| Indole C7a | - | ~137.0 |
| -OCH₃ | ~3.8 (s) | ~55.5 |
| -OCH₂CH₃ | ~4.4 (q) | ~61.0 |
| -OCH₂CH₃ | ~1.4 (t) | ~14.5 |
Mass Spectrometry (MS) and hyphenated techniques (e.g., LC-MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of this compound. The molecular formula is C₁₂H₁₃NO₃, corresponding to a monoisotopic mass of 219.0895 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS. umaine.edu In the analysis of this compound, LC-MS would be used to:
Confirm the presence and purity of the compound in a reaction mixture or purified sample.
Identify any impurities or byproducts by their unique mass-to-charge ratios (m/z) and retention times.
Study the compound's stability under various conditions.
In a typical LC-MS experiment, the compound would first be separated on a reverse-phase column (like a C18) and then introduced into the mass spectrometer. lcms.cz Electrospray ionization (ESI) is a common soft ionization technique that would likely generate the protonated molecular ion [M+H]⁺ at m/z 220.0972. copernicus.org Fragmentation patterns observed in MS/MS experiments can provide further structural information.
X-ray Crystallography and Single Crystal Structure Analysis
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While crystal structure data for this compound is not publicly available, extensive studies have been performed on highly similar analogues like ethyl 1H-indole-2-carboxylate and various methoxy-indole-carboxylic acids. nih.govresearchgate.netmdpi.com
For the closely related methyl 5-methoxy-1H-indole-2-carboxylate, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P21/n. researchgate.net Similarly, the parent compound, ethyl 1H-indole-2-carboxylate, crystallizes in the monoclinic P2₁/c space group. nih.govresearchgate.net In its crystal structure, molecules form hydrogen-bonded dimers through interactions between the indole N-H group and the ester's carbonyl oxygen. nih.govresearchgate.net
It is highly probable that this compound would exhibit similar crystallographic properties, forming a well-ordered crystalline solid. A single crystal analysis would precisely determine all bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
Table 2: Crystallographic Data for the Analogue Ethyl 1H-indole-2-carboxylate
| Parameter | Value nih.govresearchgate.net |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| Volume (ų) | 982.1 (2) |
| Z | 4 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would display characteristic absorption bands. Studies on similar indole esters and methoxy-indole derivatives provide a reliable reference for these assignments. mdpi.comnih.govmdpi.com
Table 3: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (indole) | ~3300-3400 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-2980 |
| C=O stretch (ester) | ~1700-1720 |
| C=C stretch (aromatic) | ~1600-1620 |
| C-O stretch (ester & ether) | ~1200-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives are known to be chromophores that absorb UV light. nih.gov The spectrum of this compound is expected to show characteristic absorption maxima (λ_max) in the UV region, typically between 220 nm and 350 nm, corresponding to π→π* transitions within the conjugated indole ring system. The position and intensity of these bands are influenced by the substitution pattern on the indole ring.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The separated components are visualized under UV light, and their retention factors (Rf) are calculated.
Column Chromatography: For preparative scale purification, column chromatography is the standard method. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system optimized by TLC (e.g., ethyl acetate/hexane). nih.gov The fractions are collected and analyzed by TLC to pool the pure product. This technique effectively removes unreacted starting materials and byproducts. Procedures for related indole esters often involve purification by recrystallization from solvents like methanol (B129727) or ethanol (B145695) after chromatographic separation to obtain an analytically pure solid. nih.govorgsyn.org
Flow Cytometry for Cellular Activity Assessment
Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. It is not a method for direct analysis of a chemical compound itself, but rather for assessing the effect of a compound on a cell population.
To date, there are no specific published research findings detailing the use of flow cytometry to assess the cellular activity of this compound. However, if this compound were to be investigated for its biological effects (e.g., as an anti-proliferative or pro-apoptotic agent), flow cytometry would be a critical tool. For instance, researchers could treat cancer cells with the compound and then use flow cytometry to:
Analyze the cell cycle distribution to see if the compound causes arrest at a particular phase.
Quantify apoptosis (programmed cell death) using fluorescent markers like Annexin V.
Measure changes in the expression of specific intracellular or surface proteins.
A method like SCENITH (Single Cell Energetic Metabolism by Profiling Translation Inhibition) uses flow cytometry to profile the energy metabolism of cells, which could be used to determine if the compound affects cellular metabolic pathways like glycolysis or oxidative phosphorylation. nih.gov Such an investigation would provide valuable insights into the compound's mechanism of action at a cellular level.
Bioproduction and Biotransformation Studies
Microbial Production of Indole (B1671886) Carboxylic Acid Metabolites
A diverse array of microorganisms, including bacteria and fungi, are known to synthesize a variety of indole-containing compounds. While the direct microbial production of Ethyl 6-methoxy-1H-indole-2-carboxylate is not extensively documented in scientific literature, the biosynthesis of the foundational indole-2-carboxylic acid structure and various methoxyindole derivatives has been observed. This suggests the potential for engineering or discovering microbial pathways for the production of more complex derivatives.
For instance, certain bacteria are prolific producers of indole-3-acetic acid (IAA), a well-known plant hormone. Strains of Rhizobium and Pantoea agglomerans have been extensively studied for their ability to synthesize IAA, often from a tryptophan precursor. nih.govresearchgate.netnih.gov The enzymatic machinery involved in these pathways could potentially be harnessed and modified to produce other indole carboxylic acids.
Furthermore, biotransformation studies have demonstrated the capacity of some microbes to modify the indole ring. For example, the bacterium Enterobacter sp. M9Z has been shown to transform 5-methoxyindole (B15748) into substituted indigo (B80030) compounds, indicating its ability to process methoxylated indole substrates. nih.gov Similarly, the fungus Beauveria bassiana has been used for the O-demethylation of 2'-methoxyflavone, showcasing its enzymatic capability to act on methoxy (B1213986) groups, which could be relevant for the synthesis of hydroxylated indole precursors. nih.gov The production of indole alkaloids, a broad class of secondary metabolites, has also been documented in various microorganisms, including Pseudomonas aeruginosa. nih.gov
These examples highlight the existing microbial metabolic capabilities that could serve as a foundation for the development of bioprocesses for the synthesis of specific indole esters like this compound, likely through metabolic engineering or directed evolution strategies.
Optimization of Bioproduction Parameters
To enhance the yield and efficiency of microbial production of valuable compounds, optimization of fermentation conditions is critical. Statistical methods are powerful tools for this purpose, allowing for the systematic investigation of multiple variables and their interactions.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. mdpi.com Central Composite Design (CCD) is a widely used experimental design within RSM for building a second-order (quadratic) model for the response variable without needing to use a complete three-level factorial experiment. researchgate.netiomcworld.com These methods have been successfully applied to optimize the production of various microbial metabolites, including indole derivatives.
For example, RSM based on CCD was employed to optimize the production of IAA by Rhizobium sp., leading to a significant increase in yield. nih.govresearchgate.net Similarly, the production of bioactive metabolites by Nocardiopsis litoralis and the biomass of Haemophilus influenzae type b were enhanced using CCD and RSM. rsc.orgnih.gov These studies typically involve identifying key process variables and then systematically varying them to find the optimal combination for maximizing the desired output.
Below is an interactive table demonstrating a typical Central Composite Design for optimizing the production of an indole metabolite.
| Run | Factor 1: Temperature (°C) | Factor 2: pH | Factor 3: Precursor Conc. (g/L) |
| 1 | 25 | 6.0 | 1.0 |
| 2 | 35 | 6.0 | 1.0 |
| 3 | 25 | 8.0 | 1.0 |
| 4 | 35 | 8.0 | 1.0 |
| 5 | 25 | 6.0 | 3.0 |
| 6 | 35 | 6.0 | 3.0 |
| 7 | 25 | 8.0 | 3.0 |
| 8 | 35 | 8.0 | 3.0 |
| 9 | 20.9 | 7.0 | 2.0 |
| 10 | 39.1 | 7.0 | 2.0 |
| 11 | 30 | 5.3 | 2.0 |
| 12 | 30 | 8.7 | 2.0 |
| 13 | 30 | 7.0 | 0.3 |
| 14 | 30 | 7.0 | 3.7 |
| 15 | 30 | 7.0 | 2.0 |
| 16 | 30 | 7.0 | 2.0 |
| 17 | 30 | 7.0 | 2.0 |
| 18 | 30 | 7.0 | 2.0 |
| 19 | 30 | 7.0 | 2.0 |
| 20 | 30 | 7.0 | 2.0 |
This table represents a hypothetical CCD layout for illustrative purposes.
The yield of microbial metabolites is profoundly influenced by the composition of the culture medium and the physical environment of the fermentation. nih.govnih.govagriculture.institute
Nutritional Variables:
Carbon Sources: Simple sugars like glucose and fructose (B13574) are often favored by microorganisms for both growth and metabolite production. agriculture.instituteresearchgate.net The choice of carbon source can significantly impact the metabolic flux towards the desired product.
Nitrogen Sources: Nitrogen is essential for the synthesis of proteins and nucleic acids. agriculture.institute Organic nitrogen sources like peptone, yeast extract, and casamino acids are commonly used and can influence the production of indole compounds. researchgate.net For instance, in one study, casamino acid was found to be an efficient nitrogen source for IAA production. researchgate.net
Precursors: The addition of precursors to the culture medium can dramatically increase the yield of the target compound. For many indole alkaloids and derivatives, L-tryptophan is a key precursor. nih.govresearchgate.net The concentration of the precursor itself is a critical variable to optimize.
Environmental Variables:
pH: The pH of the culture medium affects nutrient availability and the activity of intracellular and extracellular enzymes. nih.govnih.gov For example, indole production in E. coli is significantly influenced by the pH of the medium. nih.govnih.gov
Temperature: Temperature is another critical factor that influences microbial growth and enzyme kinetics. nih.govnih.gov High temperatures have been shown to induce indole production in E. coli. nih.gov
Aeration and Agitation: The level of dissolved oxygen is crucial for aerobic microorganisms. Aeration and agitation rates affect oxygen transfer and nutrient distribution in the bioreactor. The optimization of rotation speed and medium volume to flask ratio was shown to significantly impact IAA production by Pantoea agglomerans C1. nih.gov
Incubation Time: The production of secondary metabolites is often growth-phase dependent, making the duration of the fermentation an important parameter to optimize. nih.govresearchgate.net
The following table summarizes the optimal conditions for the production of various indole derivatives by different microorganisms, as reported in the literature.
| Microorganism | Indole Derivative | Optimal Temperature (°C) | Optimal pH | Key Nutritional Factors | Reference |
| Rhizobium sp. | Indole-3-acetic acid | 36 | 6.5 | Tryptophan (1 g/L), NaCl (0.1 g/L) | nih.govresearchgate.net |
| Pantoea agglomerans C1 | Indole-3-acetic acid | Not specified | Not specified | Sucrose, optimized rotation speed (180 rpm) and aeration | nih.gov |
| Enterobacter sp. M9Z | Indigo | Not specified | Not specified | Indole (150 mg/L), Naphthalene (200 mg/L), Yeast extract (5 g/L) | nih.gov |
| Escherichia coli | Indole | 50 | Alkaline (8-9) | Tryptophan | nih.govnih.gov |
| Streptomyces alfalfae XN-04 | Roflamycoin (polyene macrolide) | Not specified | Not specified | Soluble starch (26.26 g/L), Soybean cake powder (23.54 g/L), K2HPO4 (0.27 g/L) | mdpi.com |
Stability Assessment of Biosynthesized Compounds
Indole compounds can be sensitive to degradation by factors such as:
Light: Many indole derivatives are photosensitive and can degrade upon exposure to light.
Temperature: Elevated temperatures can lead to thermal decomposition.
pH: The stability of indole compounds can be pH-dependent, with extremes in pH potentially causing hydrolysis or other degradative reactions.
Enzymatic Degradation: The fermentation broth may contain enzymes that can modify or degrade the target compound.
To ensure the integrity of the biosynthesized product, it is essential to conduct stability studies under different storage conditions (temperature, light exposure) and at various stages of the purification process. The development of analytical methods to quantify the parent compound and any potential degradation products is a prerequisite for such studies. For instance, quality control samples are often used to monitor the stability of target compounds during analytical runs. mdpi.com
Extraction and Purification Methodologies for Biometabolites
For indole derivatives, a common initial step is solvent extraction . Organic solvents such as ethyl acetate, methanol (B129727), or toluene (B28343) are frequently used to extract these compounds from the aqueous fermentation broth. nih.govresearchgate.net The choice of solvent is critical and is based on the polarity of the target molecule. For example, ethyl indole-2-carboxylate (B1230498) can be precipitated from a reaction mixture by the addition of water and then collected by filtration. orgsyn.org
Following initial extraction, chromatographic techniques are typically employed for further purification. These methods separate compounds based on differences in their physical and chemical properties. Techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify indole alkaloids and other derivatives. researchgate.net
In some cases, a multi-step extraction and purification process is necessary to achieve high purity. For instance, a combination of methanol extraction and n-hexane re-extraction has been used to concentrate indole from wash oil, followed by crystallization to obtain a highly purified product. nih.govmdpi.com
The following table provides a summary of extraction and purification methodologies used for various indole compounds.
| Compound Type | Extraction Method | Purification Method | Reference |
| Indole Alkaloids | Solvent extraction (toluene) | Bioassay-guided fractionation, NMR, Mass Spectrometry | nih.gov |
| Indole-2-carboxylic acid esters | Precipitation, Filtration | Recrystallization | orgsyn.org |
| Indole from wash oil | Methanol extraction, n-hexane re-extraction | Solute crystallization | nih.govmdpi.com |
| Indole derivatives from fungal biomass | Methanol extraction, Acetic acid extraction | Not specified | Not specified |
Future Research Directions and Emerging Applications
Design and Synthesis of Next-Generation Therapeutic Agents Based on the Ethyl 6-methoxy-1H-indole-2-carboxylate Scaffold
The this compound core is a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets. mdpi.commdpi.com This has led to its use in the design of a wide array of therapeutic agents. Researchers are actively designing and synthesizing new derivatives to target a range of diseases.
Recent efforts have focused on creating indole-2-carboxamides, which have shown potential as multi-target antiproliferative agents for cancer therapy. nih.gov For instance, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in cancer. mdpi.com Furthermore, the structural versatility of the indole (B1671886) scaffold allows for the creation of compounds that can combat drug-resistant cancer cells. mdpi.com
Derivatives of indole-2-carboxamide have also been investigated as potent inhibitors of Mycobacterium tuberculosis and as potential treatments for pediatric brain tumors. nih.gov The design of these compounds often involves a fragment-based approach, where known active fragments are incorporated into the indoleamide structure to enhance efficacy. nih.gov Another therapeutic avenue being explored is the development of indole-2-carboxamides as selective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for pain and inflammation. mdpi.com
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The therapeutic potential of this compound and its derivatives is far from exhausted. Researchers are continually exploring new biological targets and therapeutic areas where these compounds might have an impact. The inherent bioactivity of the indole nucleus makes it a fertile ground for discovering new medicines. mdpi.com
Beyond cancer and infectious diseases, indole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cardiovascular disorders and diabetes. mdpi.comnih.gov For example, some indole derivatives have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism, highlighting their potential in diabetes treatment. researchgate.net The anti-inflammatory properties of indole compounds, exemplified by the well-known NSAID indomethacin, suggest that new derivatives could be developed for chronic inflammatory conditions. mdpi.com
The search for novel targets also includes enzymes like human monoamine oxidase-B (hMAO-B), which is relevant for neurodegenerative diseases, and kinases such as EGFR, BRAFV600E, and VEGFR-2, which are critical in cancer progression. nih.govresearchgate.net The development of dual or multi-target inhibitors based on the indole scaffold is a key strategy to address the complexity of diseases like cancer. nih.gov
Application of Indole-Derived Compounds in Materials Science (e.g., Organic Light-Emitting Diodes)
The applications of indole derivatives extend beyond medicine into the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs). uniss.it The indole ring system, with its electron-donating properties and planar structure, is an attractive component for creating efficient light-emitting materials. uniss.itresearchgate.net
Indole derivatives have shown promise as blue light emitters in OLEDs. uniss.it Researchers are exploring how the addition of both electron-donating and electron-withdrawing groups to the indole ring can fine-tune the emissive properties of these molecules. uniss.it The nitrogen heterocycle in the indole structure helps to lower the LUMO and HOMO energy levels, making it a valuable substituent in OLED applications. uniss.it
Polymers containing indole rings have been investigated as charge-transporting materials in OLEDs. researchgate.net The goal is to design host materials that can efficiently transport both holes and electrons, a crucial factor for high-performance OLEDs. uniss.it The development of metal-free organic dyes based on indole for dye-sensitized solar cells is another active area of research, highlighting the versatility of this scaffold in organic electronics. researchgate.net
Development of Innovative Synthetic Strategies and Reaction Methodologies
The continued exploration of this compound and its derivatives relies on the development of efficient and innovative synthetic methods. Organic chemists are constantly seeking new ways to construct and functionalize the indole ring system.
One area of focus is the development of greener synthetic methods, utilizing techniques like microwave irradiation and ionic liquids to improve reaction efficiency, reduce reaction times, and simplify workup procedures. researchgate.net For instance, microwave-assisted synthesis has been successfully applied to the preparation of indole-2-carboxylate (B1230498) derivatives in high yields. researchgate.netresearchgate.net
New catalytic systems are also being investigated to overcome challenges in indole synthesis. For example, palladium-catalyzed cross-coupling reactions have been adapted for the synthesis of indole-2-carboxylates from electron-deficient alkynes. acs.org Other strategies include the Fischer indole synthesis starting from β-nitroacrylates and the use of Friedel-Crafts conditions for the acylation of indole-2-carboxylates. researchgate.netclockss.org The development of methods for the regioselective functionalization of the indole ring is crucial for creating a diverse library of derivatives for biological screening and materials testing. clockss.org
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery
AI and ML algorithms can be used to predict the biological activity of virtual compounds, helping researchers to prioritize which molecules to synthesize and test. nih.govcrimsonpublishers.com This can significantly reduce the time and cost of drug discovery. iscientific.org In the context of synthesis, AI can assist in planning more efficient synthetic routes by analyzing vast databases of chemical reactions. acs.orgnih.gov
For indole derivatives, ML models are being developed to predict the outcomes of C-H activation reactions, a key method for functionalizing the indole core. francis-press.com This predictive capability can guide experimentalists in choosing the optimal reaction conditions to achieve the desired products. francis-press.com As AI and ML technologies continue to advance, their integration into the drug discovery pipeline is expected to lead to more rapid and innovative breakthroughs in the development of indole-based therapeutics and materials. iscientific.orgresearchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for Ethyl 6-methoxy-1H-indole-2-carboxylate?
The compound is typically synthesized via Fischer indole synthesis using ethyl pyruvate derivatives and substituted phenylhydrazines. For example, ethyl pyruvate 2-methoxyphenylhydrazone reacts with HCl/EtOH to yield ethyl 7-methoxyindole-2-carboxylate as the primary product, though abnormal products (e.g., chloro-substituted derivatives) may form under certain conditions . Hydrolysis of the ester group (using alcoholic KOH) produces the corresponding carboxylic acid, which is recrystallized from hot water for purification .
Key Reaction Conditions :
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | HCl/EtOH, 30°C–reflux | |
| Ester Hydrolysis | Alcoholic KOH, acidification |
Q. How is this compound characterized in academic research?
Structural elucidation involves:
- NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy at C6, ester at C2).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving electron density maps and verifying bond lengths/angles .
- Melting Point Analysis : Reported values (e.g., 174°C for ethyl 5,6-dimethoxyindole-2-carboxylate) help validate purity .
Q. What safety precautions are necessary when handling this compound?
Based on safety data sheets for analogous indole derivatives:
- Storage : Keep in a dry, cool (2–8°C), and airtight container away from ignition sources .
- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation (H335) and skin contact (H315/H319). Work in a fume hood .
- Spill Management : Absorb with inert material and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
Yield optimization requires addressing competing reaction pathways. For example, in Fischer indole synthesis, temperature control (30°C vs. reflux) and substituent effects (e.g., electron-donating groups on phenylhydrazines) influence product distribution. Abnormal products (e.g., 6-chloro derivatives) arise from side reactions with HCl, suggesting inert gas purging (N₂) may reduce undesired substitutions .
Data Contradiction Example :
- Observed : Higher HCl concentrations increase chloro-substituted byproducts.
- Resolution : Use stoichiometric HCl and monitor reaction progress via HPLC .
Q. What analytical approaches resolve contradictions in structural data from different characterization methods?
Discrepancies between NMR and X-ray data (e.g., tautomerism in the indole ring) can be resolved by:
- Cross-Validation : Combine NMR (solution-state dynamics) with X-ray (solid-state conformation) .
- Computational Modeling : DFT calculations to compare theoretical/experimental bond angles .
- Crystallographic Refinement : SHELXL’s restraints for disordered moieties improve accuracy in electron density maps .
Q. What strategies are employed to modify the indole ring for enhanced biological activity?
Functionalization strategies include:
- Substituent Introduction : Bromination at C5 (using NBS) or alkylation at N1 to alter pharmacokinetic properties .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility for in vitro assays .
- Hybrid Molecules : Conjugation with bioactive moieties (e.g., diethylamino groups) enhances receptor binding .
Example :
| Modification | Biological Impact | Reference |
|---|---|---|
| Bromination at C5 | Increased antimicrobial activity | |
| Diethylamino addition | Enhanced enzyme inhibition |
Q. How does computational modeling aid in predicting the reactivity of this compound?
Molecular docking (e.g., AutoDock) and MD simulations predict interactions with biological targets (e.g., enzymes). For example:
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites for functionalization .
- ADMET Profiles : Predict metabolic stability and toxicity using tools like SwissADME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
